Methyl [2,2'-bipyridine]-5-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-pyridin-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-6-11(14-8-9)10-4-2-3-7-13-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMWGMTLGIQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of Methyl 2,2 Bipyridine 5 Carboxylate and Its Analogues
Ligand Design Principles and Chelating Abilities
The design of ligands for specific applications in coordination chemistry hinges on the strategic selection and placement of donor atoms and functional groups. Methyl [2,2'-bipyridine]-5-carboxylate is a derivative of 2,2'-bipyridine, a ligand that has been a cornerstone of coordination chemistry for over a century. nih.govmdpi.com The fundamental design principle of 2,2'-bipyridine and its analogues lies in its ability to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion through the two nitrogen atoms of the pyridine (B92270) rings. mdpi.commdpi.com This chelation results in complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine ligands. mdpi.com
The introduction of a methyl carboxylate group at the 5-position of the 2,2'-bipyridine scaffold introduces several key features that modify its chelating abilities and potential for more complex structures. The ester functionality can potentially act as an additional coordination site, although it is a weaker donor than the pyridine nitrogens. The electronic nature of the carboxylate group, being electron-withdrawing, can influence the electron density on the pyridine rings, thereby affecting the strength of the metal-ligand bonds.
The chelating ability of this compound is primarily dictated by the two nitrogen atoms of the bipyridine core. However, the presence of the carboxylate group opens up possibilities for this ligand to act as a bridging ligand, connecting multiple metal centers. The design of poly(2,2'-bipyridyl) ligands has been explored to create molecules with specific anticancer activities, which can be controlled by complexation and decomplexation with biorelevant metal cations. acs.org
Formation and Characterization of Transition Metal Complexes
Synthesis and Structural Elucidation of Mononuclear Species
The synthesis of mononuclear transition metal complexes with this compound and its analogues typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation. mdpi.com
For example, two zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate, a close analogue, with the general formula [Zn(py-2py)X2] (where X = Cl- or Br-), have been synthesized and characterized. mdpi.com These complexes adopt a slightly distorted tetrahedral geometry. mdpi.com The synthesis of organometallic first-row transition-metal complexes of the type [M(2,2'-bipy)(mes)2] (where M = Cr, Mn, Co, Ni) has also been reported. researchgate.net
The synthesis of manganese(II) bipyridine carboxylato complexes, such as [MnII(ClCH2CO2)(H2O)(bipy)2]ClO4·H2O, results in a mononuclear cationic complex where two bipyridine ligands chelate the manganese atom in a cis fashion. hhu.de The coordination sphere is completed by a chloroacetato and an aqua ligand, resulting in a distorted pseudo-octahedral geometry. hhu.de
Assembly of Polynuclear Complexes and Bridging Architectures
The presence of the carboxylate group in this compound provides a secondary binding site that can be utilized to assemble polynuclear complexes and create diverse bridging architectures. Carboxylate groups are known to exhibit a variety of bridging modes, connecting two or more metal centers.
For instance, in the dinuclear manganese(II) complex, (bipy)2MnII(μ-C2H5CO2)2MnII(bipy)22, two manganese atoms are bridged by two propionato groups in a syn-anti conformation. hhu.de Similarly, dinuclear cadmium complexes with 2,2'-bipyridine have been reported where the metal centers are linked through bridging carboxylate oxygen atoms to form a dimeric unit. nih.gov
The assembly of such polynuclear structures is a key area of interest in the development of metal-organic frameworks (MOFs). The combination of bipyridyl-like ligands and carboxylates has been used to create a variety of coordination polymers with one-, two-, and three-dimensional structures. researchgate.net These architectures are often held together by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. researchgate.net
Impact of Metal Center and Counter Anions on Coordination Geometry
The choice of the metal center has a profound impact on the resulting coordination geometry of the complex. Different metal ions have distinct preferences for coordination numbers and geometries, which are influenced by factors such as ionic radius, charge, and d-electron configuration. For example, in a series of metal-organic frameworks with 2,2'-bipyridyl derivatives, Mn(II) cations were found in distorted octahedral and octahedral coordination environments. mdpi.com In contrast, Zn(II) in a complex with dimethyl 2,2'-bipyridine-4,5-dicarboxylate adopts a slightly distorted tetrahedral geometry. mdpi.com
The coordination geometry around metal ions can range from distorted octahedral for Zn(II) to distorted pentagonal bipyramidal for Cd(II). researchgate.net The nature of the metal ion also influences the bond lengths and angles within the complex. For instance, in a dinuclear cadmium complex, despite significant variation in coordination angles, the Cd-O and Cd-N distances were found to be surprisingly similar. nih.gov
Counter anions can also play a crucial role in determining the final structure of the complex. They can either be directly coordinated to the metal center or be present as non-coordinating species that influence the crystal packing through electrostatic interactions and hydrogen bonding. The presence of different counter anions can lead to the formation of different structural isomers or polymorphs.
Steric and Electronic Effects of Substituents on Coordination Behavior
Steric effects arise from the physical size of the substituent, which can influence the approach of the ligand to the metal center and the resulting coordination geometry. While a methyl carboxylate group is not exceptionally bulky, its presence can lead to subtle distortions in the geometry of the complex. In some cases, bulky substituents can lead to significant deformation of the ligand itself, which in turn strongly affects its coordination properties. researchgate.net The interplay between steric and electronic effects allows for the fine-tuning of the properties of the resulting metal complexes. rsc.org
Coordination with Lanthanide Cations and Related f-Block Elements
The coordination chemistry of f-block elements, including lanthanides, is of significant interest due to their unique luminescent and magnetic properties. nih.gov Ligands based on 2,2'-bipyridine-6,6'-dicarboxylate have been shown to be suitable for coordinating with lanthanide metal ions, which have larger atomic radii. researchgate.net The carboxylate groups in these ligands play a crucial role in binding to the hard lanthanide cations.
Several lanthanide coordination polymers have been synthesized using 5-(2'-carboxylphenyl) nicotinate, a ligand with carboxylate functionalities. rsc.org These studies demonstrate the ability of carboxylate-containing ligands to form diverse and stable structures with lanthanide ions. The resulting complexes often exhibit the characteristic emissions of the lanthanide ions in the visible and near-infrared regions. researchgate.net
While specific studies on the coordination of this compound with lanthanides are not extensively documented, the principles derived from related systems suggest that it would be a viable ligand for forming luminescent lanthanide complexes. The bipyridine core would provide the necessary chelating scaffold, while the carboxylate group could either bind to the same metal center or bridge to adjacent lanthanide ions, leading to the formation of polynuclear species or coordination polymers. The design of such ligands is crucial for efficient energy transfer to the lanthanide cation, a key requirement for applications in areas like OLEDs. urfu.ru
Thermodynamics and Kinetics of Metal-Ligand Complexation
The thermodynamic stability of metal complexes containing this compound and its analogues is a critical aspect of their coordination chemistry. The formation of these complexes is governed by the principles of chemical equilibrium, with the stability constant (K) providing a quantitative measure of the affinity between the metal ion and the ligand. For bidentate ligands like the bipyridine family, the chelate effect plays a significant role in enhancing the stability of the resulting complexes compared to those formed with analogous monodentate ligands.
The kinetics of metal-ligand complexation involving bipyridine-type ligands are typically fast. The rates of formation and dissociation of these complexes are crucial for understanding their reactivity and potential applications, for instance, in catalysis or as sensors. Kinetic studies on related systems often involve techniques like stopped-flow spectrophotometry to measure the rapid changes in absorbance upon complex formation. The ligand exchange kinetics, which describe the rate at which a coordinated ligand is replaced by another, are also an important aspect. For ruthenium complexes, for example, the loss of a bipyridine ligand is generally slow due to the inertness of the Ru(II) center nih.gov.
Table 1: Representative Thermodynamic Data for Metal Complexes with a Bipyridine Carboxylate Analogue
| Metal Ion | Log K₁ | Log K₂ | Log β₂ | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Co(II) | 5.8 | 5.2 | 11.0 | -62.8 | -25.1 | 37.7 |
| Ni(II) | 6.9 | 6.1 | 13.0 | -74.2 | -30.5 | 43.7 |
| Cu(II) | 7.8 | 6.5 | 14.3 | -81.6 | -40.2 | 41.4 |
| Zn(II) | 5.5 | 5.0 | 10.5 | -59.9 | -22.8 | 37.1 |
Note: The data presented in this table is representative for a bipyridine carboxylate analogue and is intended to illustrate the general trends in stability. Specific values for this compound may vary.
Spectroscopic and Diffraction-Based Structural Characterization of Metal Complexes
The structural and electronic properties of metal complexes of this compound and its analogues are extensively studied using a combination of spectroscopic and diffraction techniques. These methods provide detailed information on the coordination geometry, bond lengths and angles, and the nature of the metal-ligand interactions.
X-ray Diffraction: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state. For transition metal complexes with bipyridine ligands, octahedral geometry is commonly observed, particularly for tris-bipyridine complexes such as [M(bpy)₃]²⁺ (where M = Ru, Fe, etc.) wikipedia.org. In such complexes, the three bidentate ligands coordinate to the metal center, creating a chiral propeller-like structure. For complexes with a 1:1 or 1:2 metal-to-ligand ratio, the remaining coordination sites are typically occupied by other ligands or solvent molecules. For instance, in the structures of [M(II)(O₂CC₁₀H₆N₂CO₂)(H₂O)₄] (M = Co, Ni), where the ligand is 2,2′-bipyridine-5,5′-dicarboxylate, the metal center is six-coordinate with a MN₂O₄ geometry researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for characterizing the structure of these complexes in solution. Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons are altered. The magnitude and direction of these shifts provide information about the electronic environment of the nuclei and the coordination mode of the ligand. For diamagnetic complexes, such as those of Ru(II), well-resolved spectra are typically obtained. The symmetry of the complex in solution can also be deduced from the number of distinct NMR signals.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes with bipyridine ligands are characterized by intense bands in the ultraviolet and visible regions. These absorptions arise from two main types of electronic transitions:
Intraligand (π→π) transitions:* These are typically observed in the UV region and are associated with electronic excitations within the bipyridine ligand itself.
Metal-to-Ligand Charge Transfer (MLCT) transitions: These transitions, which are often responsible for the vibrant colors of these complexes, occur in the visible region. They involve the excitation of an electron from a metal-based d-orbital to a π* anti-bonding orbital of the bipyridine ligand. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the coordinated ligand. The coordination of the bipyridine ligand to a metal ion results in shifts in the vibrational frequencies of the C=C and C=N bonds of the pyridine rings. For this compound, the stretching frequency of the carboxylate group (C=O) is also a key diagnostic feature. A shift in this frequency upon complexation can provide evidence for the involvement of the carboxylate group in coordination, although in the case of the methyl ester, direct coordination through the ester oxygen is less common than through the nitrogen atoms of the bipyridine moiety.
Table 2: Representative Spectroscopic Data for a Ru(II) Tris-bipyridine Complex Analogue
| Technique | Feature | Observed Value |
| ¹H NMR | Aromatic Protons | δ 7.5-9.0 ppm |
| ¹³C NMR | Aromatic Carbons | δ 120-160 ppm |
| UV-Vis | π→π* (Intraligand) | ~285 nm |
| UV-Vis | ¹MLCT (Metal-to-Ligand Charge Transfer) | ~450 nm |
| IR | ν(C=N) of bipyridine | ~1600-1610 cm⁻¹ (shift upon coordination) |
| IR | ν(C=O) of ester | ~1720-1730 cm⁻¹ (minor shift upon coordination) |
Note: The data presented in this table is representative for a Ru(II) tris-bipyridine complex with a related ligand and is intended to illustrate the general spectroscopic features. Specific values for complexes of this compound may differ.
Table 3: Representative X-ray Diffraction Data for a Ru(II) Tris-bipyridine Complex Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Ru-N Bond Lengths (Å) | 2.05 - 2.07 |
| N-Ru-N Bite Angle (°) | ~79 |
| Inter-ligand N-Ru-N Angle (°) | ~90 (cis), ~170 (trans) |
Note: The data in this table is based on typical values for Ru(II) tris-bipyridine complexes and serves as a general reference. The actual structural parameters for a complex of this compound would require a specific crystal structure determination.
Advanced Research Applications in Chemical Science
Catalysis and Photocatalysis Research
Methyl [2,2'-bipyridine]-5-carboxylate and its derivatives have demonstrated significant potential as ligands in a variety of catalytic and photocatalytic processes. The bipyridine scaffold provides strong coordination to metal centers, while the carboxylate group can be used to tune the electronic properties of the resulting complex or to anchor the molecule to a solid support.
Utilization in Cross-Coupling Catalysis
While direct catalytic applications of this compound in cross-coupling reactions are not extensively documented in readily available literature, the broader class of bipyridine ligands is fundamental to this area of organic synthesis. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and typically employ palladium catalysts supported by nitrogen-containing ligands like bipyridines. The bipyridine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The electronic and steric properties of the bipyridine ligand can be fine-tuned by the introduction of substituents, such as the methyl and carboxylate groups present in the title compound, to optimize catalyst activity and selectivity for specific substrates.
Development of Photocatalytic Systems for CO2 Reduction
A significant area of research involving a close derivative of this compound is in the photocatalytic reduction of carbon dioxide (CO2). A study has reported the use of a zirconium-based metal-organic framework (Zr-MOF) incorporating 2-(5'-methyl-[2,2'-bipyridine]-5-yl)acetic acid (a compound closely related to the title molecule) for this purpose. In this system, the bipyridine-carboxylate ligand is integrated into the MOF structure and subsequently coordinated to a ruthenium-based photosensitizer. This hybrid material demonstrates the ability to photocatalytically reduce CO2 to a mixture of carbon monoxide (CO) and formate.
The proposed mechanism suggests that the Zr-MOF captures CO2 at its nodes, forming zirconium-bicarbonate species. The ruthenium complex, upon light absorption, facilitates the transfer of a hydride to the captured CO2, leading to the formation of formate. This approach highlights the potential of integrating bipyridine-carboxylate ligands into solid-state materials to create efficient and selective photocatalytic systems for CO2 conversion. Research has also explored the use of rhenium and manganese bipyridine complexes for CO2 reduction, with the electronic properties of the bipyridine ligand influencing the efficiency and product selectivity of the catalytic system. nih.govacs.org
Role in Water Oxidation Catalysis
Bipyridine-carboxylate ligands are integral to the design of molecular catalysts for water oxidation, a critical reaction for the production of hydrogen fuel from water. Ruthenium complexes featuring bipyridine-dicarboxylate ligands have been extensively studied as water oxidation catalysts. nih.govresearchgate.netnih.govpnas.org These ligands stabilize the high oxidation states of the ruthenium center that are necessary for the catalytic cycle. The carboxylate groups can also act as proton acceptors, facilitating the proton-coupled electron transfer steps that are essential for efficient catalysis. nih.gov While specific studies on this compound in this context are not prominent, the principles established with related bipyridine-carboxylate ligands suggest its potential utility in the design of new water oxidation catalysts. nih.govresearchgate.netnih.govpnas.org
Broader Applications in Homogeneous and Heterogeneous Organic Synthesis
The application of bipyridine-based ligands extends to a wide range of homogeneous and heterogeneous catalytic transformations in organic synthesis. Bipyridine-ligated metal complexes are known to catalyze reactions such as C-H activation, hydrogenations, and various coupling reactions. nih.govresearchgate.net The ability to functionalize the bipyridine core, as seen in this compound, allows for the immobilization of homogeneous catalysts onto solid supports, creating heterogeneous catalysts that are more easily separated from the reaction mixture and can be recycled. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The structural features of this compound make it an attractive building block for the construction of crystalline porous materials such as metal-organic frameworks (MOFs) and coordination polymers.
Integration of this compound as a Linker in MOF Design
Metal-organic frameworks are a class of materials constructed from metal ions or clusters connected by organic ligands. The use of functionalized bipyridine ligands, such as those with carboxylate groups, is a common strategy in MOF design. nih.govresearchgate.net The bipyridine unit can chelate to one metal center, while the carboxylate group can coordinate to another, leading to the formation of extended, porous networks.
As previously mentioned, a derivative of the title compound, 2-(5'-methyl-[2,2'-bipyridine]-5-yl)acetic acid, has been successfully incorporated as a linker in the synthesis of a zirconium-based MOF (Zr-MOF). This demonstrates the feasibility of using bipyridine-carboxylate ligands to construct robust and functional MOFs. The open coordination sites on the bipyridine units within the MOF can be used to anchor catalytic metal complexes, as demonstrated by the post-synthetic modification with a ruthenium complex for photocatalytic CO2 reduction. This strategy allows for the creation of heterogeneous catalysts with well-defined active sites within a porous and stable framework.
The following table summarizes the key components and findings of the Zr-MOF functionalized for CO2 reduction:
| Component | Role | Finding |
| Zr-MOF | Porous support and CO2 capture | Provides a high surface area and active sites for CO2 binding. |
| 2-(5'-methyl-[2,2'-bipyridine]-5-yl)acetic acid | Linker and anchor for catalyst | Successfully integrated into the MOF structure, enabling post-synthetic modification. |
| Ruthenium complex | Photosensitizer and catalyst | When anchored to the bipyridine sites, it drives the photocatalytic reduction of CO2. |
| Overall System | Heterogeneous photocatalyst | Efficiently reduces CO2 to a mixture of CO and formate. |
Exploration of Structure-Property Relationships in Bipyridine-Linked MOFs
The deliberate design of Metal-Organic Frameworks (MOFs) with tailored properties is intrinsically linked to the selection of the organic linkers. In the context of bipyridine-linked MOFs, the introduction of functional groups, such as the methyl carboxylate in this compound, offers a powerful tool to modulate the resulting framework's topology and functionality. The interplay between the structural characteristics of the bipyridine ligand and the final properties of the MOF is a critical area of research.
A systematic investigation into a series of MOFs constructed from Mn(II) cations, 2,2′-bithiophen-5,5′-dicarboxylate, and various 2,2′-bipyridyl derivatives revealed a clear relationship between the reaction conditions, the structure of the SBUs, and the topology of the resulting MOFs. mdpi.comdntb.gov.ua For example, altering the molar ratio of the metal cation to the bipyridine ligand in the synthesis directly impacts the composition and structure of the SBUs in the final product. mdpi.com This demonstrates that the properties of bipyridine-linked MOFs can be rationally tuned not only through the design of the organic linker but also by controlling the synthetic conditions.
The incorporation of bipyridine-carboxylate ligands into MOFs can also impart specific functional properties, such as luminescence or photocatalytic activity, owing to the electron-rich aromatic nature of the bipyridine unit. mdpi.com Furthermore, the porosity of the MOF, a key determinant of its performance in applications like gas storage and separation, is directly related to the structure and connectivity of the framework, which is, in turn, dictated by the bipyridine linker. mdpi.com
Post-Synthetic Functionalization of Bipyridine-Carboxylate MOFs
Post-synthetic modification (PSM) is a powerful strategy for introducing or enhancing functionality in MOFs without altering the underlying framework topology. Bipyridine-carboxylate MOFs, particularly those featuring accessible 2,2'-bipyridine sites, are excellent candidates for PSM due to the strong chelating ability of the bipyridine moiety. This allows for the precise installation of functional units, such as catalytic metal species, onto the MOF scaffold.
A notable example of this approach is the preparation of a highly crystalline Zr(IV)-based MOF, UiO-67-bpydc, which contains open 2,2'-bipyridine sites. rsc.org These vacant coordination sites can readily form complexes with metal precursors, such as PdCl₂, to yield a functionalized MOF. rsc.org The resulting material, with palladium catalysts anchored to the bipyridine units, can exhibit efficient and recyclable catalytic activity in various organic transformations, including the Suzuki-Miyaura cross-coupling reaction. rsc.org
The ability to functionalize bipyridine-carboxylate MOFs post-synthetically opens up a vast design space for creating materials with tailored properties. This strategy is not limited to introducing catalytic sites; it can also be employed to modify the pore environment, tune the sorption properties, or introduce responsive moieties. For instance, a platinum complex has been immobilized in a 2,2'-bipyridine-based microporous MOF (MOF-253) through a post-synthetic modification strategy, creating a material that serves as both a photosensitizer and a photocatalyst for hydrogen evolution under visible light. researchgate.net
The success of post-synthetic functionalization hinges on the stability of the parent MOF and the accessibility of the bipyridine-carboxylate ligands within the framework. The robust nature of many Zr-based MOFs makes them particularly well-suited for this purpose. rsc.org The ability to precisely control the placement and nature of functional groups within a porous, crystalline material is a key advantage of this approach, enabling the development of advanced materials for catalysis, sensing, and other applications.
Supramolecular Chemistry and Self-Assembly Processes
Construction of Metallosupramolecular Architectures
The principles of self-assembly in supramolecular chemistry provide a powerful bottom-up approach to construct complex and functional architectures from molecular building blocks. This compound, with its combination of a chelating bipyridine unit and a functional carboxylate group, is an excellent candidate for the construction of diverse metallosupramolecular structures. The formation of these architectures is driven by the coordination of the bipyridine nitrogen atoms to metal ions, leading to the spontaneous formation of well-defined assemblies.
The design of the organic ligand is paramount in dictating the final geometry of the metallosupramolecular architecture. By varying the connectivity and directionality of the bipyridine units, a wide range of structures, from simple helicates to complex cages, can be accessed. nih.gov For instance, flexible ligands can lead to the formation of helicates, while more rigid linkers can direct the assembly of discrete polyhedra. The choice of metal ion also plays a crucial role, as its coordination preferences (e.g., octahedral, tetrahedral) will influence the geometry of the resulting complex.
Coordination-driven self-assembly has been successfully employed to construct a variety of metallosupramolecular tetragonal prisms. This was achieved by combining tetra-(4-pyridylphenyl)ethylene, a 90° Pt(II) acceptor, and ditopic bipyridine or carboxylate ligands. nih.gov This multicomponent approach allows for the incorporation of various functional groups into the final architecture, including those that can impart electrochemical activity or alter the solubility of the complex. nih.gov
The characterization of these self-assembled structures relies on a combination of techniques, including multinuclear NMR spectroscopy and mass spectrometry. nih.gov Computational modeling, such as Merck Molecular Force Field (MMFF) simulations, can also provide valuable insights into the shape and size of the resulting architectures. nih.gov The ability to construct such intricate and functional metallosupramolecular assemblies opens up possibilities for their application in areas such as molecular recognition, catalysis, and materials science.
Engineering of Hydrogen-Bonded Networks
Hydrogen bonding is a fundamental non-covalent interaction that plays a critical role in directing the self-assembly of molecules into well-ordered networks. The presence of both a hydrogen bond donor (in the protonated form of the carboxylate) and acceptors (the nitrogen atoms of the bipyridine and the oxygen atoms of the carboxylate) in this compound and its derivatives makes them attractive building blocks for the engineering of hydrogen-bonded networks.
The formation of robust hydrogen-bonded networks often relies on the use of molecular components with predictable self-association patterns. For example, 2,4-diamino-1,3,5-triazinyl (DAT) groups are known to form reliable N-H···N hydrogen bonds, leading to the formation of well-defined hexameric rosettes and, subsequently, extended sheets or three-dimensional networks. nih.gov Similarly, the interaction between amidinium cations and carboxylate anions can lead to the formation of extended hydrogen-bonded networks through multiple charge-assisted hydrogen bonds. researchgate.net
The geometry of the building blocks is a key factor in determining the dimensionality and topology of the resulting hydrogen-bonded network. Trigonally substituted molecules, for instance, tend to favor the formation of hexagonal networks. nih.gov Even flexible molecules can form robust networks if they can adopt conformations that allow for efficient hydrogen bonding. nih.gov
Electrochemical Investigations
Analysis of Ligand and Metal Complex Redox Properties
The electrochemical properties of metal complexes containing 2,2'-bipyridine and its derivatives are of significant interest due to their potential applications in areas such as catalysis, sensing, and molecular electronics. The redox behavior of these complexes is typically governed by both the metal center and the bipyridine ligand, which can undergo electron transfer reactions.
Transition metal complexes of 2,2'-bipyridine often exhibit rich and reversible electrochemistry. wikipedia.org The electronic transitions in these complexes are frequently attributed to metal-to-ligand charge transfer (MLCT), which can be probed by spectroscopic and electrochemical techniques. wikipedia.org Cyclic voltammetry is a powerful tool for studying the redox properties of these complexes, allowing for the determination of formal potentials and the assessment of the reversibility of electron transfer processes. wikipedia.org
The 2,2'-bipyridine ligand itself is redox-active and can exist in three different oxidation states: the neutral form (bpy⁰), the radical anion (bpy•⁻), and the diamagnetic dianion (bpy²⁻). nih.gov The reduction of the bipyridine ligand involves the population of its π* orbitals. nih.gov In metal complexes, the redox potential of the bipyridine ligand can be influenced by the nature of the metal ion and the other ligands present in the coordination sphere.
The introduction of a carboxylate group onto the bipyridine framework, as in this compound, can further modulate the redox properties of the ligand and its metal complexes. Carboxylate groups are electron-withdrawing, which can make the reduction of the bipyridine ring more difficult. In ruthenium(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid, the dicarboxy-bipyridine ligands withdraw electron density from the ruthenium center, making the Ru(II)/Ru(III) oxidation more difficult, as evidenced by a positive shift in the half-wave potential. researchgate.net
The electrochemical behavior of these complexes can also be sensitive to the surrounding environment, such as the solvent and the presence of protons. For some ruthenium(II) complexes incorporating monocarboxylate bipyridine ligands, protonation/deprotonation of the carboxylic acid group can affect their luminescence and electrochemical properties. nih.gov
Below is a data table summarizing the redox properties of some relevant ruthenium(II) bipyridine complexes.
| Complex | Oxidation Potential (mV vs Fc⁰/⁺) | Reduction Process |
| Ru(bpy)₂(Mebpy-COOH)₂ | 917 (reversible) | Ligand-based reduction |
| Ru(phen)₂(Mebpy-COOH)₂ | 929 (reversible) | Ligand-based reduction |
| [Ru(dppz)₂(Mebpy-COOH)]Cl₂ | 1052 (reversible) | Ligand-based reduction |
| Ru(bpy)(dppz)(Mebpy-COOH)₂ | 1005 (reversible) | Ligand-based reduction |
Data sourced from comprehensive electrochemical studies in acetonitrile. nih.gov
Exploration in Electrochemical Sensor and Battery Technologies
While direct applications of this compound in commercial electrochemical sensors and batteries are not extensively documented, its structural motifs are integral to materials developed for these technologies. The bipyridine unit is a well-established ligand in transition metal complexes that are electrochemically active. The ester functionalization on the bipyridine ring offers a site for further chemical modification, allowing for the tuning of electronic properties or for covalent attachment to electrode surfaces or polymer backbones.
In the field of electrochemical sensors, ruthenium and osmium bipyridine complexes are of particular interest. These complexes can exhibit reversible redox behavior, which is a key characteristic for a redox mediator in biosensors. For instance, modified electrodes incorporating ruthenium bipyridine complexes have been developed for the selective determination of biomolecules like 5′-guanosine monophosphate. researchgate.net The general principle involves the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface, where the bipyridine complex facilitates electron transfer. The carboxylate group, similar to the methyl ester in the title compound, can be used to anchor the complex to conductive materials like carbon nanotubes or gold nanoparticles, enhancing the sensor's sensitivity and stability. researchgate.netmdpi.com Research in this area often focuses on creating composites of metal-organic frameworks (MOFs) with conductive materials to overcome the typically low conductivity of MOFs. mdpi.com
In battery technologies, particularly lithium-ion batteries, the electrolyte composition is crucial for performance and safety. psecommunity.orgresearchgate.netbohrium.com Organic carbonates are common solvents used in these electrolytes. psecommunity.orgresearchgate.netbohrium.com While this compound itself is not a standard electrolyte component, the development of novel electrolyte additives is an active area of research. rsc.org Functionalized organic molecules are investigated for their ability to improve the stability of the solid-electrolyte interphase (SEI) on the electrodes, which is critical for long-term battery cycling. The electrochemical stability of bipyridine-based compounds and their ability to coordinate with metal ions suggest that derivatives of this compound could be explored as additives to enhance battery performance.
Studies on Electron Transfer Mechanisms in Complexes
The study of electron transfer (ET) mechanisms in metal complexes containing bipyridine ligands is a fundamental area of inorganic chemistry with implications for artificial photosynthesis, photovoltaics, and catalysis. This compound serves as a valuable ligand in this research due to the ability of its ester group to modulate the electronic properties of the complex.
Ruthenium(II) polypyridyl complexes are benchmark systems for investigating photoinduced electron transfer. rsc.org Upon absorption of light, these complexes are excited to a metal-to-ligand charge-transfer (MLCT) state, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The excited complex can then act as a potent photoreductant or photooxidant.
The rate of electron transfer in these systems is governed by several factors, including the driving force of the reaction, the reorganization energy, and the electronic coupling between the donor and acceptor. rsc.org The introduction of substituents on the bipyridine ligands, such as the methyl carboxylate group, can fine-tune these parameters. For example, electron-withdrawing groups like esters can lower the energy of the ligand's π*-orbitals, which in turn affects the energy of the MLCT state and the redox potentials of the complex. acs.org
Kinetic studies on the photo-induced electron transfer between ruthenium(II) bipyridine derivatives and electron acceptors like methyl viologen have shown that the nature of the substituents on the bipyridine ligand influences the rate of electron transfer. rsc.org Bulky substituents can decrease the electronic coupling between the donor and acceptor by increasing the distance for electron transfer, thereby slowing down the reaction. rsc.org The electronic coupling matrix element (Hrp) and the reorganization energy (λ) are key parameters that are affected by the ligand structure. rsc.org
| Factor | Description | Effect of Methyl Carboxylate Group |
|---|---|---|
| Driving Force (ΔG°) | The free energy change of the electron transfer reaction. | Can be tuned by the electron-withdrawing nature of the ester, which modifies the redox potentials of the complex. |
| Reorganization Energy (λ) | The energy required to distort the reactants and the solvent molecules to the transition state geometry. | Less directly affected, but changes in solvation due to the ester group can play a role. |
| Electronic Coupling (Hrp) | A measure of the orbital overlap between the electron donor and acceptor. | The ester group can influence the spatial arrangement of the complex and its interaction with the reaction partner, potentially altering the electronic coupling. |
Luminescent Materials Development
Complexes of this compound with transition metals, particularly iridium(III) and ruthenium(II), are of significant interest for the development of luminescent materials. acs.orgnih.gov These materials have potential applications in organic light-emitting diodes (OLEDs), bioimaging, and sensing. The luminescence in these complexes typically arises from phosphorescence, a process where the molecule emits light from a triplet excited state. The heavy metal center facilitates intersystem crossing from the initially formed singlet excited state to the triplet state through strong spin-orbit coupling.
The photophysical properties of these complexes, such as the emission color, quantum yield, and lifetime, can be systematically tuned by modifying the ligands. nih.govcityu.edu.hk The this compound ligand plays a crucial role in determining these properties. The energy of the emitted light is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ester group, being electron-withdrawing, tends to lower the energy of the LUMO, which is typically located on the bipyridine ligand. This can lead to a red-shift in the emission spectrum compared to complexes with unsubstituted bipyridine ligands.
Iridium(III) complexes containing carboxylated bipyridyl ligands have been shown to exhibit luminescence from metal-to-ligand charge-transfer (MLCT) or ligand-centered (LC) excited states. acs.orgnih.gov The precise nature of the emissive state can be influenced by the other ligands in the complex and the solvent environment. acs.orgnih.gov For instance, in cyclometalated iridium(III) complexes, the emission can originate from an intraligand charge-transfer (ILCT) state or a mixture of MLCT and LC states. acs.orgnih.gov
| Complex Type | Typical Emissive State | Influence of Carboxylate/Ester Group | Potential Applications |
|---|---|---|---|
| Cyclometalated Iridium(III) | 3MLCT/3LC/3ILCT | Tunes emission color and quantum yield. acs.orgnih.gov | OLEDs, Bioimaging, Photodynamic Therapy cityu.edu.hk |
| Ruthenium(II) Polypyridyl | 3MLCT | Affects redox potentials and MLCT energy. acs.orgnih.gov | Sensors, Artificial Photosynthesis |
The introduction of a carboxylate or ester group also provides a convenient handle for further functionalization, such as attaching the complex to biological molecules for bioimaging applications. cityu.edu.hk
Role in Molecular Scaffolding for Advanced Chemical Systems
The rigid and predictable coordination geometry of the 2,2'-bipyridine unit makes it an excellent building block, or molecular scaffold, for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs). mdpi.commdpi.com this compound, with its additional functional group, enhances the versatility of this scaffold.
In supramolecular chemistry, non-covalent interactions are used to direct the assembly of molecules into well-defined, functional architectures. rsc.orgnih.gov The bipyridine moiety can coordinate to metal ions, forming stable complexes that can then be used as nodes in larger structures. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then participate in hydrogen bonding or coordinate to other metal centers. This allows for the creation of multi-dimensional structures with intricate topologies.
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.netscispace.com The porosity and high surface area of MOFs make them promising materials for gas storage, separation, and catalysis. acs.org Bipyridine-based ligands, including those with carboxylate functionalities, are widely used in the synthesis of MOFs. mdpi.comresearchgate.netscispace.com The carboxylate group can coordinate to the metal centers to form the framework, while the bipyridine unit can be used to introduce additional functionality or to create open metal sites for catalysis. rsc.org For example, a zirconium-based MOF with open 2,2'-bipyridine sites has been shown to be an efficient and recyclable catalyst for cross-coupling reactions. rsc.org
The ability to synthesize MOFs with mixed ligands, such as a combination of a carboxylate and a bipyridine, allows for the rational design of materials with specific properties. researchgate.netscispace.com The choice of the bipyridine ligand can influence the crystal structure and the resulting properties of the MOF, such as its sensitivity to certain molecules, which is relevant for sensor applications. researchgate.netscispace.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.net DFT methods are widely used to calculate the electronic structure of molecules, making them ideal for exploring the properties of ligands like Methyl [2,2'-bipyridine]-5-carboxylate.
Quantum Chemical Calculations for Molecular Geometry Optimization
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-31G* or larger, would be employed to predict key structural parameters. mdpi.comscispace.com
These calculations yield precise information on bond lengths (e.g., the C-C bond linking the pyridine (B92270) rings, C-N bonds within the rings, and bonds of the carboxylate group), bond angles, and the dihedral angle between the two pyridine rings. This dihedral angle is particularly important as it influences the ligand's ability to coordinate with metal ions and its potential for π-stacking interactions. The optimized geometry provides the foundation for all subsequent property calculations. For instance, DFT has been successfully used to optimize the geometry of complex systems like tris(2,2′-bipyridine)ruthenium(II), showing good agreement with experimental X-ray structures. researchgate.net
Table 1: Representative Predicted Structural Parameters for a Bipyridine-type Ligand from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT geometry optimization for bipyridine derivatives, as specific data for this compound is not readily available in the cited literature.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C2' (inter-ring) | ~1.49 Å |
| Bond Length | C-N (avg. pyridine) | ~1.34 Å |
| Bond Length | C=O (carboxylate) | ~1.21 Å |
| Bond Length | C-O (carboxylate) | ~1.35 Å |
| Dihedral Angle | N-C-C-N (inter-ring) | ~10-25° (in gas phase) |
Elucidation of Electronic Structure (HOMO-LUMO Energetics, Frontier Orbitals, Redox Potentials)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comkg.ac.rs
For this compound, DFT calculations can map the distribution of these orbitals and calculate their energy levels. Typically, for a bipyridine ligand, the HOMO is a π-orbital distributed across the ring system, while the LUMO is a π*-orbital. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Studies on other platinum(II) biphenyl (B1667301) 2,2′-bipyridine complexes have shown that the HOMO-LUMO energy gap can be effectively controlled by adding electron-donating or electron-withdrawing groups to the bipyridine ligand. rsc.org This principle allows for the fine-tuning of the electronic and photophysical properties of metal complexes. fhsu.edu Furthermore, computational methods can estimate the redox potentials (oxidation and reduction potentials) of the molecule, which are critical for applications in electrochemistry and catalysis.
Table 2: Representative Frontier Orbital Energies for a Substituted Bipyridine Ligand (Note: This table presents typical values for bipyridine derivatives to illustrate the output of DFT calculations.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
DFT methods are highly effective for predicting various spectroscopic properties, providing a powerful tool for interpreting experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com It computes the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the intensity (oscillator strength) of the π→π* and n→π* transitions within the molecule. rsc.org These theoretical spectra can be compared directly with experimental results to confirm the molecular structure and understand its photophysical behavior. mdpi.commdpi.com
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C=O, C-N, or C-H bonds, or the bending of rings. The resulting theoretical IR spectrum can be used to assign the peaks in an experimental spectrum, aiding in the structural characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. scielo.org.mx By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this with experimental data is a robust method for structure verification. scispace.com
Computational Analysis of Reaction Mechanisms and Energetics
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. DFT can be used to map the entire potential energy surface of a reaction involving this compound, for example, when it acts as a ligand in a catalytic cycle.
This analysis involves:
Identifying Intermediates and Transition States: Locating all stable intermediates and the high-energy transition states that connect them along a reaction pathway.
Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. The step with the highest barrier is the rate-determining step.
Such studies provide a detailed, step-by-step picture of how a reaction occurs, offering insights that are often difficult or impossible to obtain through experimental means alone.
Advanced Quantum Chemical Methodologies for Ligand Property Prediction
While DFT is a versatile workhorse, advanced computational methods are emerging to provide higher accuracy or greater efficiency for predicting ligand properties.
High-Accuracy Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer more accurate results than DFT for certain systems, although at a significantly higher computational cost. They are often used to benchmark DFT results for smaller, model systems.
Machine Learning (ML) and AI: A rapidly growing field involves the use of machine learning to predict molecular properties. aaai.org ML models can be trained on large datasets of quantum chemical calculations (e.g., from DFT). acs.org Once trained, these models can predict properties like HOMO-LUMO gaps, atomization energies, or even reaction outcomes for new molecules, including novel bipyridine ligands, in a fraction of the time it would take to run a new quantum chemical calculation. arxiv.orgopenreview.net This approach dramatically accelerates the process of in silico screening and the rational design of new functional molecules. mit.edu
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Strategies for Derivatization
Future research will undoubtedly focus on creating a diverse library of derivatives from the Methyl [2,2'-bipyridine]-5-carboxylate scaffold. The ester functionality provides a convenient handle for hydrolysis to the corresponding carboxylic acid, which can then be used for further reactions. However, more direct and sophisticated derivatization techniques are emerging.
Cross-coupling reactions , such as the Suzuki and Negishi reactions, are powerful tools for introducing new carbon-carbon bonds. rsc.org These palladium-catalyzed methods could be employed to append various aryl or alkyl groups to the bipyridine core, thereby tuning the electronic and steric properties of the ligand. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly influence the photophysical and electrochemical characteristics of the resulting metal complexes.
C-H activation is another burgeoning area that promises more atom-economical and efficient synthetic routes. princeton.edu This approach allows for the direct functionalization of carbon-hydrogen bonds on the bipyridine rings, bypassing the need for pre-functionalized starting materials. The development of selective C-H activation protocols for bipyridine carboxylates would open up new avenues for creating highly tailored ligands with unprecedented structural complexity.
The following table summarizes some innovative synthetic strategies that could be applied to derivatize this compound:
| Synthetic Strategy | Potential Modification | Impact on Properties |
| Suzuki Coupling | Arylation of the bipyridine core | Tuning of electronic and photophysical properties |
| Negishi Coupling | Alkylation or arylation | Modification of steric hindrance and solubility |
| C-H Activation | Direct functionalization of C-H bonds | Access to novel substitution patterns |
| Ester Hydrolysis | Conversion to carboxylic acid | Enables coordination to metal centers |
| Amidation | Reaction with amines | Introduction of hydrogen-bonding functionalities |
These advanced synthetic methodologies will be instrumental in expanding the chemical space accessible from this compound, leading to the discovery of new ligands with enhanced functionalities.
Design and Discovery of Novel Metal-Ligand Architectures
The true potential of this compound is realized upon its coordination to metal ions. The bipyridine unit acts as a classic chelating ligand, while the carboxylate group (after hydrolysis of the methyl ester) provides an additional coordination site, enabling the formation of intricate and stable metal-ligand architectures.
The design of coordination polymers and metal-organic frameworks (MOFs) is a major research thrust. By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality and topology of the resulting network. For example, the use of different metal ions can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. acs.org The flexibility of the bipyridine-carboxylate ligand, combined with the diverse coordination geometries of transition metals, offers a rich playground for the design of novel architectures with tailored pore sizes and functionalities.
The following interactive table showcases examples of metal-ligand architectures formed with related bipyridine-carboxylate ligands, illustrating the potential for this compound.
| Metal Ion | Ligand | Resulting Architecture | Potential Application | Reference |
| Cerium(III) | 2,2′-Bipyridine-5,5′-dicarboxylic acid | 3D Metal-Organic Framework | Gas storage, catalysis | researchgate.net |
| Rhenium(I) | 2,2'-Bipyridine-5,5'-dicarboxylic acid | Coordination Polyamide | Electrocatalytic CO2 reduction | umb.edu |
| Copper(II) | 4,4′-Bipyridine-2-carboxylic acid | 2D Coordination Polymer | Mixed-metal materials | escholarship.org |
| Ruthenium(II) | 2,2′-Bipyridine-5,5′-dicarboxylic acid | Distorted octahedral complex | DNA binding, cytotoxicity | researchgate.net |
Future research will focus on the rational design of these architectures to achieve specific properties, such as high porosity for gas storage and separation, or the creation of specific active sites for catalysis. The use of computational modeling will be increasingly important in predicting the structures and properties of these novel materials before their synthesis.
Development of Advanced Functional Materials Utilizing Bipyridine-Carboxylate Scaffolds
The unique electronic and structural features of metal complexes derived from bipyridine-carboxylate ligands make them highly promising for a range of applications in advanced functional materials.
One of the most exciting areas is the development of luminescent materials . The combination of the bipyridine scaffold, which can participate in metal-to-ligand charge transfer (MLCT) transitions, with various metal ions opens up possibilities for creating materials with tunable emission properties. nih.gov These materials could find applications in chemical sensing, bioimaging, and solid-state lighting. For instance, coordination polymers incorporating these ligands have been shown to act as sensitive and selective luminescent sensors for metal ions and small molecules. rsc.org
In the field of catalysis , metal-organic frameworks built from bipyridine-carboxylate ligands can serve as robust and recyclable heterogeneous catalysts. The porous nature of these materials allows for the diffusion of substrates and products, while the well-defined active sites, composed of the metal centers and the organic linkers, can be tailored for specific catalytic reactions.
The table below highlights some of the advanced functional materials that can be developed using bipyridine-carboxylate scaffolds.
| Material Type | Functional Property | Potential Application |
| Metal-Organic Frameworks (MOFs) | Luminescence | Chemical sensors, bioimaging |
| Coordination Polymers | Catalysis | Heterogeneous catalysis, green chemistry |
| Thin Films | Electroactivity | Electrochemical devices, electrocatalysis |
| Nanoparticles | Photophysics | Photodynamic therapy, photocatalysis |
The future in this field lies in the integration of these materials into functional devices and systems. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and engineering.
In-depth Mechanistic Studies of Catalytic and Electrochemical Processes
A fundamental understanding of the mechanisms underlying the catalytic and electrochemical behavior of bipyridine-carboxylate complexes is crucial for the rational design of more efficient and robust systems. Future research will increasingly rely on a combination of advanced experimental techniques and computational modeling to unravel these complex processes.
Cyclic voltammetry is a powerful tool for probing the redox properties of these complexes. acs.orgresearchgate.net By studying the oxidation and reduction potentials, it is possible to gain insights into the electronic structure of the metal center and the ligands, and to understand how these are affected by derivatization. Such studies are essential for developing efficient electrocatalysts for reactions such as water oxidation and carbon dioxide reduction. nih.govacs.org
Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms at the molecular level. nih.gov DFT can be used to model the structures of reaction intermediates and transition states, and to calculate the energy barriers for different reaction pathways. This information is invaluable for understanding the factors that control the activity and selectivity of catalysts, and for predicting how the catalyst performance can be improved by modifying the ligand structure.
Key areas for future mechanistic studies include:
Elucidation of catalytic cycles: Detailed investigation of the elementary steps involved in catalytic reactions, such as substrate binding, activation, and product release.
Understanding electron transfer processes: Probing the kinetics and thermodynamics of electron transfer in both photocatalytic and electrochemical systems.
Role of the ligand: Investigating how the electronic and steric properties of the bipyridine-carboxylate ligand influence the reactivity of the metal center.
Solvent and environmental effects: Studying the impact of the surrounding medium on the stability and activity of the complexes.
By combining experimental and theoretical approaches, researchers will be able to develop a comprehensive understanding of the structure-property-function relationships in this important class of compounds, paving the way for the design of next-generation catalysts and functional materials.
Q & A
Q. What are the common synthetic routes for Methyl [2,2'-bipyridine]-5-carboxylate, and how do reaction conditions influence yields?
this compound is typically synthesized via esterification of the corresponding carboxylic acid derivative or functionalization of pre-existing 2,2'-bipyridine scaffolds. For example:
- Esterification : Direct esterification of [2,2'-bipyridine]-5-carboxylic acid using methanol under acidic or coupling agent conditions (e.g., DCC/DMAP).
- Derivatization from 5-methyl-2,2'-bipyridine : Oxidation of the methyl group to a carboxylic acid (e.g., using KMnO₄ or RuO₄), followed by esterification .
- Cross-coupling strategies : Negishi or Suzuki couplings using halogenated pyridine precursors, though this requires precise control of substituent positions .
Key considerations : Solvent choice (e.g., DMSO vs. EtOH), temperature (reflux vs. ambient), and catalyst systems (e.g., Co(acac)₂ with ligands) significantly affect yields. For instance, cobalt-catalyzed systems under 5 bar pressure in DMSO achieved 74% yields in related bipyridine ester syntheses .
Q. How does the methyl carboxylate substituent influence the coordination chemistry of 2,2'-bipyridine with transition metals?
The carboxylate group at the 5-position enhances electron-withdrawing effects, stabilizing metal-ligand charge transfer (MLCT) states in complexes. Key observations:
- Electronic effects : The electron-deficient bipyridine ligand increases the Lewis acidity of the metal center, favoring redox-active metal ions like Ru(II), Os(II), or Co(II/III) .
- Steric effects : The methyl ester group introduces minimal steric hindrance, allowing efficient π-backbonding in octahedral complexes (e.g., [Ru(bpy)₃]²⁺ derivatives) .
- Solubility : The polar ester group improves solubility in polar solvents (e.g., DMF, MeCN), facilitating electrochemical or photophysical studies .
Q. What spectroscopic and crystallographic methods are used to characterize this compound and its metal complexes?
- ¹H/¹³C NMR : Assignments focus on the bipyridine backbone (δ 7.5–9.0 ppm for aromatic protons) and ester methyl groups (δ 3.8–4.0 ppm for OCH₃) .
- X-ray crystallography : Resolves ligand geometry and metal coordination modes. For example, Cu(II) complexes with carboxylate-substituted bipyridines show distorted octahedral geometries .
- UV-Vis/PL spectroscopy : Identifies MLCT transitions (e.g., Ru complexes exhibit absorption at ~450 nm and emission at ~620 nm) .
Advanced Research Questions
Q. How can the carboxylate group be strategically modified for applications in catalysis or supramolecular chemistry?
- Functionalization via hydrolysis : The ester can be hydrolyzed to the carboxylic acid for conjugation with biomolecules or polymers .
- Cross-coupling reactions : The 5-position is amenable to Sonogashira or Heck couplings to introduce alkynyl or aryl groups, enabling tailored π-conjugation for optoelectronic materials .
- Post-synthetic metalation : Ru or Re complexes of the carboxylate derivative act as photosensitizers in CO₂ reduction systems (e.g., Re(bpy)-polypyrrole films) .
Methodological tip : Corey–Fuchs olefination or POCl₃-mediated chlorination of intermediates (e.g., 5-methyl derivatives) allows precise functionalization .
Q. What role does the 5-carboxylate group play in enzyme inhibition, and how does substituent positioning affect bioactivity?
In prolyl 4-hydroxylase inhibition:
- Critical substituent : The 5-carboxylate group in [2,2'-bipyridine]-5-carboxylic acid (IC₅₀ = 0.19 µM) is essential for binding via Fe(II) chelation and electrostatic interactions with the enzyme’s active site .
- Positional dependence : Derivatives lacking the 5-carboxylate (e.g., 4-carboxylate or unsubstituted bipyridines) show >10-fold reduced potency, highlighting the necessity of the 5-substituent .
Experimental design : Structure-activity relationship (SAR) studies require systematic synthesis of positional isomers and evaluation via enzyme assays (e.g., HPLC-based hydroxylation inhibition).
Q. How do substituents on 2,2'-bipyridine ligands affect the photophysical properties of luminescent metal complexes?
- Electron-withdrawing groups : The 5-carboxylate enhances MLCT excited-state lifetimes in Ru(II) complexes (e.g., [Ru(bpy)₂(5-COOMe-bpy)]²⁺) by stabilizing the LUMO .
- Solvatochromism : Polar solvents stabilize charge-separated states, red-shifting emission maxima. For example, Os(II) cyanide complexes with aminoethyl-substituted bipyridines exhibit tunable emission in aqueous media .
Data-driven approach : Time-resolved fluorescence and transient absorption spectroscopy quantify excited-state dynamics, while cyclic voltammetry correlates redox potentials with substituent effects .
Q. What strategies address contradictions in catalytic efficiency when using this compound-derived ligands?
- Ligand electronic tuning : Electron-deficient ligands (e.g., 5-carboxylate) may improve oxidative catalysis but reduce reductive activity. Balance via mixed-ligand systems (e.g., combining carboxylate and aminoethyl substituents) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance Co-catalyzed carbonylative acetylation yields (74%) compared to non-polar solvents .
- Pressure optimization : Low-pressure CO conditions (5 bar) minimize side reactions in carbonylation reactions .
Case study : In Co-catalyzed aryl acetate synthesis, 4,4'-dimethyl-2,2'-bipyridine outperformed unsubstituted ligands due to enhanced electron density at the metal center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
